Tetraphosphorus heptasulphide

Thermal Analysis Vapor Phase Deposition Materials Science

Researchers developing sulfide solid electrolytes face challenges sourcing phase-pure P₄S₇ with controlled stoichiometry. Generic P₄S₃ or P₄S₁₀ substitutions alter sulfur content, degrading lithium ionic conductivity. • Congruent melting at 308-310°C enables stable melt-phase organosulfur synthesis. • Differential CS₂ solubility (0.0298 g/100g at 17°C) allows separation from P₄S₁₀ contaminants. • Reversible P₄S₇ → P₄S₃ + S dissociation provides controlled in-situ sulfur generation for vapor deposition.

Molecular Formula P4S7
Molecular Weight 348.4 g/mol
CAS No. 12037-82-0
Cat. No. B082824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphosphorus heptasulphide
CAS12037-82-0
Molecular FormulaP4S7
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESP12SP3SP(S1)SP(=S)(S2)S3
InChIInChI=1S/P4S7/c5-4-9-1-6-2(10-4)8-3(7-1)11-4
InChIKeyLUGHFUPPCAAIHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphosphorus Heptasulfide (P₄S₇) Specifications


Tetraphosphorus heptasulfide (P₄S₇, CAS 12037-82-0) is a member of the phosphorus sulfide family with the formula P₄Sₙ (n ≤ 10). It is a pale-yellow to colorless crystalline solid with a melting point of 308–310 °C and a boiling point of 523–525 °C [1]. The compound adopts a cage-like molecular structure derived from the P₄ tetrahedron and exists in multiple polymorphic forms [2]. P₄S₇ is one of the congruently melting phosphorus sulfides, synthesized by direct combination of the elements [3]. It is highly sensitive to moisture, decomposing to release hydrogen sulfide, and is classified as a flammable solid [4].

Why P₄S₇ Is Irreplaceable


The phosphorus sulfides exhibit distinct physical and chemical properties despite sharing a common P₄ core. P₄S₇ occupies an intermediate position between P₄S₃ and P₄S₁₀ in terms of sulfur content, which directly influences its thermal behavior, solubility, and reactivity [1]. For instance, P₄S₇ exhibits a specific melting point (308–310 °C) and a unique solubility profile in carbon disulfide (CS₂) compared to its analogs [2]. Furthermore, the thermal vaporization behavior of P₄S₇ differs fundamentally from that of P₄S₃ and P₄S₁₀, impacting its suitability for vapor-phase processes [3]. Therefore, direct substitution is not feasible without compromising process specifications.

P₄S₇ vs. P₄S₃ and P₄S₁₀


Reversible Dissociation vs. Congruent Vaporization

High-temperature Raman spectroscopy and vapor tensimetric measurements demonstrate that P₄S₇ vaporization is non-congruent, dissociating reversibly into P₄S₃ and sulfur at the onset of vaporization. In contrast, P₄S₃ vaporizes congruently without dissociation [1]. This is a critical differentiator for processes involving gas-phase transport or deposition.

Thermal Analysis Vapor Phase Deposition Materials Science

Lower CS₂ Solubility vs. P₄S₁₀

The solubility of P₄S₇ in carbon disulfide (CS₂) at 17 °C is 0.0298 g per 100 g of solvent . This is substantially lower than the solubility of P₄S₁₀, which is 0.222 g per 100 g of CS₂ at the same temperature [1]. This difference is critical for separation and purification processes.

Recrystallization Purification Synthesis

Melting Point Between P₄S₃ and P₄S₁₀

The melting point of P₄S₇ is reported as 308–310 °C [1]. This places it between P₄S₃ (172 °C) and P₄S₁₀ (390 °C) [2]. This specific thermal window is critical for processes that require a specific molten state without reaching the decomposition or sublimation temperatures of other sulfides.

Thermal Processing Phase Diagrams Synthesis

Ease of Purification

P₄S₇ is described as 'one of the most easily purified binary phosphorus sulfides' [1]. This is a class-level inference based on its congruent melting behavior and favorable recrystallization characteristics from carbon disulfide, simplifying procurement of high-purity material compared to other members of the P₄Sₙ family.

Synthesis Purification Materials Processing

Melt Stability Over P₄S₅

P₄S₅ is thermally unstable, undergoing disproportionation in the melt to form P₄S₃ and P₄S₇ before reaching its melting point [1]. In contrast, P₄S₇ melts congruently at 310 °C without decomposition, making it a more robust intermediate for high-temperature reactions.

Thermal Stability Melt Processing Synthesis

P₄S₇ Recommended Applications


Controlled Sulfur Release Precursor

The reversible dissociation of P₄S₇ into P₄S₃ and sulfur at elevated temperatures [1] makes it a unique precursor for vapor-phase deposition processes where controlled, in-situ generation of sulfur is required. This behavior is distinct from the congruent vaporization of P₄S₃, allowing for tailored sulfur stoichiometry in the gas phase.

Recrystallization and Purification

The significantly lower solubility of P₄S₇ in carbon disulfide compared to P₄S₁₀ (0.0298 g/100g vs. 0.222 g/100g at 17 °C) [2] enables its effective separation and purification from mixtures containing P₄S₁₀. This differential solubility is a key advantage in both laboratory and industrial purification workflows.

Melt-Based Organosulfur Synthesis

P₄S₇ melts congruently at 308–310 °C [3], providing a stable liquid-phase reaction medium for the synthesis of organosulfur compounds. This thermal window is advantageous over P₄S₃ (which melts at a much lower 172 °C) and P₄S₁₀ (which melts at a higher 390 °C and may be more prone to decomposition), allowing for precise control of reaction kinetics in the melt.

Solid Electrolyte Development

P₄S₇ is a recognized component in phosphorus sulfide compositions for sulfide-based inorganic solid electrolyte materials, where its presence and ratio relative to P₄S₁₀ and P₄S₃ can be controlled via solid-state ³¹P-NMR to optimize lithium ionic conductivity [4]. Its unique position in the P₄Sₙ phase diagram makes it a critical additive for tuning electrolyte performance.

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